N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)20-13-18(23)22-19-21-12-15(25-19)11-14-7-3-2-4-8-14/h2-10,12,20H,11,13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEOIHWZHKKMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzylation: The thiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the reaction of the benzylthiazole derivative with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits significant biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity :
Research has indicated that derivatives of thiazole compounds, including N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide, show promising antimicrobial properties. Studies have evaluated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent activity, suggesting their potential as antimicrobial agents .
Anticancer Potential :
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies have shown that related thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, indicating that this compound could have similar anticancer properties. For example, compounds with similar structures have been tested against colorectal carcinoma and other cancer types, showing significant inhibition of cell growth .
Case Studies
Several studies highlight the effectiveness of compounds similar to this compound in various applications:
Mechanism of Action
The mechanism of action of N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- N-(5-methylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- N-(5-ethylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
Uniqueness
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate.
Biological Activity
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound that belongs to the thiazole derivative class. This article explores its biological activity, focusing on its potential applications in cancer therapy and anti-inflammatory treatments, alongside relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 336.43 g/mol
The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with thiourea and subsequent functionalization with benzyl and methoxy groups. The final acetamide is formed via coupling reactions with 2-methoxyaniline.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer Cell Line) :
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of VEGFR2 Kinase : Molecular docking studies suggest that this compound may bind effectively to the VEGFR2 kinase receptor, which is crucial in cancer cell proliferation and metastasis . The binding stability was confirmed through generalized Born surface area (GBSA) calculations.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. In vitro assays demonstrated its ability to stabilize red blood cell membranes, reducing hemolysis comparable to diclofenac sodium, a standard anti-inflammatory drug .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC | Comparison Standard |
|---|---|---|---|
| Anticancer | MCF-7 | 1.29 - 4.98 μM | 5-Fluorouracil (7.79 μM) |
| Anti-inflammatory | RBC Membrane Stability | - | Diclofenac Sodium |
Case Studies and Research Findings
-
Case Study on Cytotoxicity :
A recent study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF-7 cells. Among these, compounds with similar structures to this compound showed promising results with IC values significantly lower than traditional chemotherapeutics . -
Molecular Docking Studies :
Molecular docking simulations indicated that the compound binds effectively within the active site of VEGFR2 kinase, suggesting a potential mechanism for its anticancer activity . The orientation and binding affinities were comparable to known inhibitors like sorafenib.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide?
The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the thiazole core via cyclization of substituted thioureas or thiosemicarbazides with α-haloacetophenones under acidic conditions (e.g., POCl₃) .
- Step 2 : Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or coupling reactions. For example, coupling 2-methoxyaniline with chloroacetyl intermediates in the presence of triethylamine or DMAP as catalysts .
- Step 3 : Purification via recrystallization (ethanol/water) and validation using TLC, NMR (¹H/¹³C), and mass spectrometry .
Q. How can researchers verify the structural integrity of this compound?
- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement, particularly for resolving ambiguities in substituent orientation .
- Spectroscopy : Confirm the acetamide linkage via IR (C=O stretch at ~1650 cm⁻¹) and NMR (amide proton at δ 8–10 ppm). The thiazole protons appear as distinct doublets (δ 6–8 ppm) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Anticancer screening : MTT assay on cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : MMP-9 or LOX inhibition assays using fluorogenic substrates (e.g., DQ-gelatin for MMPs) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in activity (e.g., MMP-9 vs. MT1-MMP inhibition) may arise from conformational flexibility. For example:
Q. What computational strategies optimize structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to MMP-9 (PDB: 1GKD). Focus on substituent effects (e.g., benzyl vs. phenyl groups) on Zn²⁺ coordination .
- MD simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories) to prioritize derivatives for synthesis .
Q. How to address low solubility in pharmacokinetic studies?
- Derivatization : Introduce polar groups (e.g., sulfonamide or morpholine) at the benzyl position without disrupting thiazole planarity .
- Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance bioavailability .
Data Analysis and Interpretation
Q. How to reconcile conflicting IC₅₀ values across studies?
Q. What analytical techniques validate enzyme inhibition mechanisms?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to MMP-9 .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for Zn²⁺ chelation .
Methodological Pitfalls and Solutions
Q. Why might crystallographic refinement fail for this compound?
Q. How to minimize off-target effects in enzyme inhibition assays?
- Positive controls : Compare with known inhibitors (e.g., marimastat for MMPs) .
- Selectivity panels : Test against related enzymes (e.g., MMP-2, MMP-13) to confirm specificity .
Future Research Directions
Q. What unexplored targets could this compound modulate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
